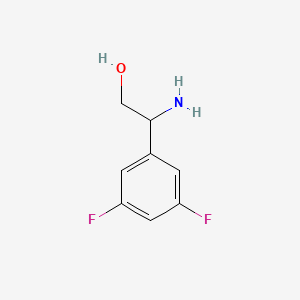

2-Amino-2-(3,5-difluorophenyl)ethan-1-ol

Description

Significance of Amino Alcohol Scaffolds in Contemporary Chemical Research

The 1,2-amino alcohol motif is a cornerstone in the design of biologically active molecules and chiral catalysts. researchgate.net This structural unit is prevalent in numerous natural products and pharmaceuticals, contributing to their therapeutic efficacy through its ability to form critical hydrogen bonds and other interactions with biological targets. In asymmetric synthesis, chiral amino alcohols serve as indispensable auxiliaries and ligands, facilitating the stereocontrolled formation of new chemical entities. The versatility of the amino alcohol scaffold underscores its enduring importance in the synthetic and medicinal chemist's toolbox.

Overview of Research Trajectories for the 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol Framework

Research involving the this compound framework primarily revolves around its use as a chiral building block in the synthesis of more complex molecules. The presence of a stereocenter at the carbon bearing the amino group makes its enantiomerically pure forms, (S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol and (R)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol, valuable starting materials for asymmetric synthesis. Investigations in this area often focus on the development of efficient synthetic routes to these chiral amines and their subsequent incorporation into novel therapeutic agents or ligands for catalysis. chemicalbook.comacs.org

Guiding Principles and Objectives of the Research Outline

The principal objective of this article is to provide a focused and scientifically rigorous overview of this compound's role in chemical research. The guiding principle is to adhere strictly to the established outline, ensuring that the discussion remains centered on the specified topics without deviation. The content is based on available scientific literature, and aims to be both informative and authoritative.

Chemical and Physical Properties

The fundamental properties of this compound and its common forms are summarized in the table below. These data are essential for its application in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 387827-37-4 | acrotein.com |

| Molecular Formula | C₈H₉F₂NO | chemicalbook.comacrotein.com |

| Molecular Weight | 173.16 g/mol | chemicalbook.comacrotein.com |

| Appearance | Solid (form not specified) | N/A |

| Chirality | Exists as (R) and (S) enantiomers | chemicalbook.com |

(Data for specific enantiomers are often proprietary or reported in specific research contexts and are not broadly available in public databases.)

Synthesis and Research Findings

The synthesis of enantiomerically pure forms of this compound is a key area of research, as the stereochemistry is crucial for its application in asymmetric synthesis and medicinal chemistry.

One documented method for the synthesis of the (2S)-enantiomer involves the reduction of a corresponding azide (B81097) precursor. Specifically, (βS)-β-azido-3,5-difluorobenzeneethanol can be hydrogenated using a palladium on activated carbon catalyst to yield (2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol. chemicalbook.com This method highlights a common strategy for introducing the amine functionality stereoselectively.

While specific, large-scale medicinal chemistry campaigns detailing the use of this compound are not widely published in readily accessible literature, its structural motifs are present in compounds investigated for various therapeutic areas. The difluorophenyl ethanolamine (B43304) core is a recognized pharmacophore, and its derivatives have been explored for their potential biological activities. The true value of this compound lies in its role as a versatile intermediate, enabling the synthesis of a diverse range of more complex molecules with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJBFFNJZLJBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296249 | |

| Record name | β-Amino-3,5-difluorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387827-37-4 | |

| Record name | β-Amino-3,5-difluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387827-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-3,5-difluorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 2 3,5 Difluorophenyl Ethan 1 Ol and Analogous Fluorinated Amino Alcohols

Established Synthetic Routes to the 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol Core

The construction of the this compound scaffold can be achieved through various established synthetic strategies. These routes primarily focus on the formation of the crucial C-N and C-O bonds and the reduction of precursor functional groups.

Regioselective Reduction Approaches for Precursor Intermediates

A common and effective strategy for synthesizing amino alcohols involves the regioselective reduction of precursor molecules containing carbonyl or nitro functionalities.

The reduction of α-amino ketones is a direct method for the preparation of β-amino alcohols. For instance, the asymmetric reduction of 2-amino acetophenones using chiral borane (B79455) reagents has been shown to produce β-amino alcohols in high enantiomeric purity. Reagents such as diisopinocampheylborane (B13816774) (Ipc₂BH) and chlorodiisopinocampheylborane (Ipc₂BCl) are effective for this transformation, with Ipc₂BCl often providing higher enantiomeric excesses (75-99%) capes.gov.br. While a specific example for 2-amino-1-(3,5-difluorophenyl)ethanone is not detailed in the provided literature, this methodology represents a viable route.

The general transformation can be represented as follows:

General Reaction for the Reduction of α-Amino Ketones

Similarly, the reduction of imines, formed from the condensation of a ketone with an amine, can also yield amino alcohols, though this is a less direct route for the target compound.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. A more direct precursor to this compound is its β-azido alcohol analogue. The azide (B81097) group can be considered a masked form of the amine. The synthesis of (2S)-2-amino-2-(3,5-difluorophenyl)ethan-1-ol has been successfully achieved by the catalytic hydrogenation of (βS)-β-azido-3,5-difluorobenzeneethanol. This reaction proceeds with a high yield and under relatively mild conditions.

A documented procedure for this transformation is the reduction of (βS)-β-azido-3,5-difluoro-benzeneethanol using palladium on activated carbon (10% Pd/C) as a catalyst under a hydrogen atmosphere in methanol. This reaction, conducted for 4 hours in an inert atmosphere, affords the desired (2S)-2-amino-2-(3,5-difluorophenyl)ethan-1-ol in a 75% yield chemicalbook.com.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| (βS)-β-azido-3,5-difluoro-benzeneethanol | 10% Pd/C, H₂, Methanol, 4h, Inert atmosphere | (2S)-2-amino-2-(3,5-difluorophenyl)ethan-1-ol | 75 | chemicalbook.com |

Nucleophilic Substitution Strategies for Incorporating Amino and Hydroxyl Groups

Nucleophilic substitution reactions provide another avenue for the synthesis of amino alcohols. A common strategy involves the ring-opening of epoxides with an amine nucleophile. For the synthesis of this compound, this would involve the reaction of a 3,5-difluorostyrene (B180698) oxide with an amine source. The regioselectivity of the ring-opening is a critical factor, with nucleophilic attack generally occurring at the less sterically hindered carbon in basic or neutral conditions. In acidic conditions, the attack may favor the more substituted carbon due to the partial positive charge stabilization by the phenyl ring.

While a specific example for the synthesis of this compound via this method is not explicitly detailed in the provided search results, the general principle is well-established for a wide range of epoxides and amines oup.comcapes.gov.br.

Multi-Step Organic Synthesis Sequences

The synthesis of this compound can be envisioned as a multi-step sequence starting from commercially available precursors such as 3',5'-difluoroacetophenone (B1297510) sigmaaldrich.com. A plausible synthetic route is outlined below:

Bromination of the Ketone: 3',5'-Difluoroacetophenone can be brominated at the α-position to yield 2-bromo-1-(3,5-difluorophenyl)ethanone.

Azide Formation: The α-bromo ketone can then undergo nucleophilic substitution with sodium azide to form 2-azido-1-(3,5-difluorophenyl)ethanone.

Reduction of the Ketone: The azido (B1232118) ketone is then reduced to the corresponding azido alcohol, 2-azido-1-(3,5-difluorophenyl)ethanol. This reduction can be achieved using various reducing agents, such as sodium borohydride.

Reduction of the Azide: Finally, the azido group is reduced to an amine, for instance, by catalytic hydrogenation as described in section 2.1.1.2, to yield the target compound, this compound.

Stereoselective Synthesis of Chiral Enantiomers of this compound

The development of stereoselective methods to obtain specific enantiomers of this compound is crucial for its application in pharmaceuticals, where often only one enantiomer exhibits the desired biological activity. A key strategy for achieving this is the asymmetric reduction of a prochiral ketone precursor.

One powerful approach is the use of biocatalysts. For example, whole cells of various marine-derived fungi have been shown to effectively catalyze the asymmetric bioreduction of 2-azido-1-phenylethanone (B1278753) derivatives to the corresponding chiral 2-azido-1-phenylethanols with high enantiomeric excess. These chiral azido alcohols are direct precursors to the chiral amino alcohols.

The following table summarizes the results of the bioreduction of various 2-azido-1-phenylethanone derivatives using different fungal strains, which demonstrates the potential for producing chiral precursors to compounds like this compound.

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (%) |

| 2-azido-1-phenylethanone | A. sydowii CBMAI 935 | (S) | >99 |

| 2-azido-1-(4-fluorophenyl)ethanone | A. sydowii CBMAI 935 | (S) | >99 |

| 2-azido-1-(4-chlorophenyl)ethanone | A. sydowii CBMAI 935 | (S) | >99 |

| 2-azido-1-phenylethanone | M. racemosus CBMAI 847 | (R) | 94 |

| 2-azido-1-(4-fluorophenyl)ethanone | M. racemosus CBMAI 847 | (R) | 90 |

Data adapted from studies on related phenylethanone derivatives.

Once the chiral azido alcohol is obtained, it can be converted to the corresponding chiral amino alcohol via catalytic hydrogenation, as described previously, with retention of the stereochemistry at the hydroxyl-bearing carbon.

Asymmetric Synthetic Techniques

Asymmetric synthesis is paramount in producing specific stereoisomers of complex molecules like fluorinated amino alcohols. wikipedia.org These techniques guide the reaction to favor the formation of one enantiomer or diastereomer over others.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential reuse. This strategy has been effectively applied to the synthesis of fluorinated amino alcohols.

One notable example is the use of a trifluoromethylated oxazolidine (B1195125) (Fox) as a chiral auxiliary. acs.org Alkylation reactions of an amide enolate derived from this fluorinated auxiliary proceed with complete diastereoselectivity and in good yields. acs.org This method provides a versatile route to enantiopure β²-amino acids and γ-amino alcohols. acs.org Evans oxazolidinone auxiliaries are also widely used to direct stereoselective transformations such as alkylation and aldol (B89426) reactions through steric hindrance. wikipedia.orgumanitoba.ca These can be prepared from readily available amino acids or amino alcohols. wikipedia.org

Another common chiral auxiliary is pseudoephedrine. When reacted with a carboxylic acid, it forms an amide. The α-proton can be deprotonated to form an enolate, and subsequent reactions, such as alkylation, are directed by the chiral groups on the pseudoephedrine molecule, resulting in high diastereoselectivity. wikipedia.org Similarly, the sulfinyl group has been employed as a chiral auxiliary to control the stereochemical outcome in the preparation of fluorine-containing amines and amino alcohols. capes.gov.br

The table below summarizes the effectiveness of different chiral auxiliaries in diastereoselective synthesis.

| Chiral Auxiliary/Catalyst | Substrate Type | Reaction Type | Diastereomeric Excess (de) | Reference |

| Fluorinated Oxazolidine (Fox) | Amide Enolate | Alkylation | Complete | acs.org |

| (S)-Indoline | Chiral Hydrazone | Arylation/Alkylation | Up to >99% | nih.gov |

| Pseudoephedrine | Carboxylic Acid Amide | Alkylation | High | wikipedia.org |

| tert-Butanesulfinyl (tBS) Group | α-Alkoxy-imines | Allenylzinc Addition | High | nih.gov |

Enantioselective reduction of prochiral ketones is a powerful and direct method for synthesizing chiral alcohols. This approach is particularly useful for producing the alcohol moiety of amino alcohols with a defined stereochemistry.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has been successfully used for the synthesis of chiral 1,2-amino alcohol-containing compounds. acs.org Using specific chiral ligands, such as (S,S)-Teth-TsDpen, with a ruthenium catalyst, α-amino ketones can be reduced to their corresponding amino alcohols with excellent enantioselectivity. acs.org For example, the reduction of 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride using the RuCl(S,S)-Teth-TsDpen catalyst yields the product with an enantiomeric ratio (er) of 99.3:0.7. acs.org

Another widely adopted method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst. mdpi.com These catalysts, generated in situ from chiral lactam alcohols, can reduce a variety of ketones to secondary alcohols with high enantioselectivity. mdpi.com For instance, the reduction of aryl methyl ketones using a catalyst derived from (S)-proline can achieve enantiomeric excess (ee) values between 91-98%. mdpi.com The enantioselectivity of these reductions can be sensitive to temperature, with lower temperatures often leading to better results. mdpi.com

Iridium catalysts paired with chiral spiro ligands have also demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones, achieving up to 99.9% ee and high turnover numbers. researchgate.net

The following table presents results from various enantioselective reduction protocols.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

| RuCl((S,S)-Teth-TsDpen) / HCOOH/TEA | α-Amino Ketone | 99.3:0.7 er | acs.org |

| Chiral Oxazaborolidine / BH₃ | Aryl Methyl Ketone | 91-98% ee | mdpi.com |

| Ir-(R)-1c / KOH | α-Amino Ketone | up to 99.9% ee | researchgate.net |

| RuCl(S,S)-Ms-DENEB / HCOOH/TEA | α-Amino Ketone | 97:3 er | acs.org |

Control over Stereochemistry at the Chiral Center

Achieving absolute control over the stereochemistry at the newly formed chiral centers is the ultimate goal of asymmetric synthesis. This is accomplished by carefully selecting reagents, catalysts, and reaction conditions that favor one stereochemical pathway.

The use of a tert-butanesulfinyl (tBS) group as a chiral auxiliary provides a clear example of reagent-based control. In the synthesis of acetylenic 2-amino-1,3-diol stereotriads, the stereoselectivity of the reaction between tBS-imines and an allenylzinc reagent was found to be controlled exclusively by the configuration of the tBS group. nih.gov This allowed for high stereocontrol regardless of the configuration of other nearby stereocenters. nih.gov

Substrate control combined with reagent control can lead to complete stereodivergence, where any possible diastereomer of a product can be selectively synthesized from a single chiral precursor. Such a strategy has been demonstrated in the synthesis of 2-amino-1,3-diols from allenes, allowing for the transfer of axial chirality from the allene (B1206475) to point chirality in the product. rsc.org

Biocatalysis, using enzymes like engineered amine dehydrogenases (AmDHs), also offers exceptional stereocontrol. These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with very high enantioselectivity (>99% ee). nih.gov The chirality of the final amino alcohol is determined by the absolute configuration of the epoxide intermediate formed in the enzymatic reaction. researchgate.net

Stereoselective Aminohydroxylation Processes

Stereoselective aminohydroxylation is a powerful transformation that introduces both an amine and a hydroxyl group across a double bond in a single step. rsc.org This method is highly valuable for the synthesis of 1,2-amino alcohols from simple alkene starting materials.

The Sharpless asymmetric aminohydroxylation (AA) is a well-established method that uses osmium tetroxide (OsO₄) in combination with a chiral ligand, typically derived from cinchona alkaloids [(DHQ)₂PHAL or (DHQD)₂PHAL], and a nitrogen source. york.ac.uk This reaction has been applied to various styrene (B11656) derivatives to produce 1-aryl-2-hydroxyethylamines as the major products with high enantiomeric excess (≥87%). york.ac.uk The choice of N-protecting group, such as tert-butyl carbamate, can improve both the yield and enantioselectivity. york.ac.uk

More recent developments include biocatalytic intermolecular aminohydroxylation of styrenes. researchgate.net This process can involve the asymmetric epoxidation of the alkene by a monooxygenase enzyme, followed by the aminolysis of the resulting epoxide. This approach is environmentally friendly and provides access to high-value enantiopure β-amino alcohols. researchgate.net

Additionally, transition metals other than osmium have been explored. A tungsten-promoted oxyamination of alkenes using sulfonamides as the nitrogen source has been developed, showing high yields and diastereoselectivities for a range of styrenes and other alkenes. rsc.org

| Method | Catalyst/Reagent | Substrate | Key Features | Reference |

| Sharpless Asymmetric Aminohydroxylation | OsO₄, (DHQ)₂PHAL | Styrene Derivatives | High ee (≥87%), regioselective | york.ac.uk |

| Biocatalytic Aminohydroxylation | Monooxygenase (P450) | Styrenes | Environmentally friendly, high ee | researchgate.net |

| Tungsten-Catalyzed Oxyamination | WO₂Dipic(H₂O) | Alkenes/Styrenes | High yields and diastereoselectivity | rsc.org |

| Pinane-based Synthesis | N/A | Isopinocarveol | Forms condensed oxazolidin-2-one via stereoselective aminohydroxylation | nih.gov |

Catalytic Approaches in the Synthesis of Fluorinated Amino Alcohols

Catalytic methods are central to modern organic synthesis, offering efficient and atom-economical pathways to complex molecules. Transition metal catalysis, in particular, provides a versatile toolkit for constructing the carbon-nitrogen and carbon-oxygen bonds found in fluorinated amino alcohols.

Transition Metal-Catalyzed Reactions in Scaffold Construction

Transition metal catalysts are instrumental in building the fundamental molecular scaffold of amino alcohols. acs.org These catalysts can facilitate reactions that form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Hydroaminoalkylation is one such powerful reaction that involves the addition of an amine and an alkyl group across a double or triple bond. Ruthenium catalysts, such as [RuH₂(CO)(PPh₃)₃], have been used for the hydroaminoalkylation of allenes using formaldehyde-imine surrogates, providing a direct route to amine-containing structures. acs.org

The synthesis of aliphatic amines, the broader class to which these amino alcohols belong, has been greatly advanced by transition-metal-catalyzed methods like hydroamination, which involves the direct addition of an amine to an unactivated alkene. acs.org While challenging, enantioselective versions of these reactions are highly sought after for producing chiral amines. acs.org

Palladium catalysis is another cornerstone of scaffold construction. For example, a one-pot asymmetric synthesis combining a Brønsted acid and a palladium catalyst has been used to create alkylidene 1-alkylindan-1-ols, demonstrating the power of cooperative catalysis in building complex chiral scaffolds. acs.org Transition metal catalysts are also employed in processes for the N-dealkylation of tertiary amines to produce secondary amines, which can be key intermediates in the synthesis of complex molecules. google.com

Role of Lewis Acid Catalysis in Cyclization and Other Transformations

Lewis acid catalysis plays a important role in various organic transformations, including the synthesis of complex molecules like amino alcohols and their derivatives. nih.gov In the context of synthesizing fluorinated amino alcohols, Lewis acids can facilitate key bond-forming reactions, such as cyclizations and couplings, with high efficiency and selectivity.

One notable application of Lewis acid catalysis is in the regioselective synthesis of multisubstituted 1,2-dihydropyridines through the cascade reaction of enaminones with propargylic alcohols, a transformation catalyzed by BF3·Et2O under mild conditions. nih.gov While not a direct synthesis of the target compound, this demonstrates the power of Lewis acids to orchestrate complex cyclizations that can be adapted for building precursors to fluorinated amino alcohols.

Furthermore, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful method for producing chiral β-amino alcohols. westlake.edu.cn This strategy, which can be considered a form of Lewis acid catalysis, addresses the challenge of controlling stereochemistry at adjacent centers. westlake.edu.cn The chromium catalyst facilitates a radical-polar crossover mechanism, enabling the modular synthesis of these high-value compounds from simple starting materials. westlake.edu.cn The oxygenophilic nature of chromium(II) ions directs the selective nucleophilic addition to aldehydes over imines, showcasing the precise control achievable with Lewis acid catalysis. westlake.edu.cn

Research has also shown that artificial metalloenzymes, incorporating a Lewis acidic metal ion like zinc, can be engineered to catalyze complex reactions such as the hetero-Diels-Alder reaction with high activity and stereocontrol. nih.gov This approach highlights the potential for developing highly specialized catalytic systems for the synthesis of complex molecules, including fluorinated amino alcohols.

Novel Synthetic Techniques and Reaction Condition Optimization

The quest for more efficient, rapid, and environmentally benign synthetic methods has led to the exploration of novel techniques such as microwave and ultrasound irradiation. These energy sources can significantly accelerate reaction rates and improve yields compared to conventional heating methods.

Microwave-assisted organic synthesis has been established as a valuable tool for expediting a wide range of reactions, including the synthesis of β-amino alcohols and other heterocyclic compounds. emich.edunih.gov The primary advantage of microwave heating lies in its efficiency, leading to dramatic reductions in reaction times and often cleaner reactions with higher yields. researchgate.net

For instance, the synthesis of β-amino alcohols via the aminolysis of epoxides can be performed efficiently using microwave irradiation, often without the need for Lewis acids or other promoters. emich.edu This method is effective even for hindered epoxides and typically requires only a 1:1 stoichiometric ratio of reactants. emich.edu Similarly, the microwave-assisted Kabachnik–Fields reaction for synthesizing N-2-hydroxyethyl-α-aminophosphonate derivatives has been shown to be more efficient than conventional heating. nih.gov

A comparative example is the Gewald reaction to produce 5-substituted-2-aminothiophenes. Under microwave irradiation at 70°C, the reaction is completed in just 20 minutes, whereas classical heating requires 4 hours to achieve a similar outcome. organic-chemistry.org This acceleration is a common feature of microwave-assisted synthesis. organic-chemistry.org One-pot, multi-component reactions, such as the synthesis of dihydropyrido[2,3-d]pyrimidines, also benefit from microwave assistance, with reactions concluding in as little as 8 minutes at 150°C. nih.gov

| Reaction Type | Conventional Heating Conditions | Microwave-Assisted Conditions | Key Advantages of Microwave Synthesis | Reference |

| Gewald Reaction | 4 hours | 20 minutes at 70°C | Reduced reaction time, improved yield and purity. | organic-chemistry.org |

| Isatin-aminorhodanine hybrid synthesis | 24 hours | 5 minutes at 100°C | Drastically shorter reaction time, ecological, fast, and energy efficient. | nih.gov |

| Aldol Condensation & Epoxide Opening | Not specified | Minutes | Rapid generation of analogues, one-pot procedure. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine synthesis | Not specified | 15 minutes | Good isolated yields (90-95%). | nih.gov |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce and enhance chemical reactions. This technique has been applied to various processes, including the synthesis of α-aminophosphonates and the preparation of Fmoc-amino acid chlorides. researchgate.netnih.gov

The key benefits of sonication include shorter reaction times, milder conditions, and often improved yields and selectivity. For example, the synthesis of α-aminophosphonates via the coupling of an aldehyde/ketone, an amine, and triethyl phosphite (B83602) can be carried out efficiently under ultrasound irradiation at ambient temperature in the absence of a solvent. nih.gov This method is catalyzed by 1-hexanesulphonic acid sodium salt and is noted for its clean conversion and easy work-up. nih.gov

In another application, the preparation of Fmoc-amino acid chlorides from the corresponding amino acid and thionyl chloride is significantly accelerated by ultrasound. researchgate.net This protocol is described as simple, efficient, and rapid, yielding products in good yield and purity. researchgate.net The application of ultrasound in bioalcohol synthesis has also been reviewed, highlighting its potential to intensify various steps of the process, from pretreatment to fermentation. rsc.org While direct examples for the synthesis of this compound are not prevalent, the principles of sonochemistry suggest its potential applicability for enhancing the synthesis of fluorinated amino alcohols.

| Product | Reactants | Catalyst/Conditions | Key Advantages of Ultrasound Assistance | Reference |

| α-Aminophosphonates | Aldehyde/ketone, amine, triethyl phosphite | 1-Hexanesulphonic acid sodium salt, solvent-free, ambient temperature | Clean conversion, greater selectivity, easy workup, practical and economical. | nih.gov |

| Fmoc-amino acid chlorides | Fmoc-amino acid, thionyl chloride | Ultrasound irradiation | Simple, efficient, and rapid protocol; good yield and purity. | researchgate.net |

Chemical Transformations and Derivatization Strategies of the 2 Amino 2 3,5 Difluorophenyl Ethan 1 Ol Scaffold

Reactivity and Functionalization of the Amino Moiety

The primary amino group in 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol serves as a potent nucleophile, readily participating in a variety of bond-forming reactions. This reactivity allows for the introduction of diverse substituents at the nitrogen atom, significantly modifying the molecule's physicochemical properties.

Nucleophilic Substitution Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it an effective nucleophile, capable of attacking electrophilic centers. This reactivity is fundamental to many derivatization strategies. While direct nucleophilic substitution on the amino group itself is not a typical reaction, the amino group excels at participating in nucleophilic substitution reactions with various electrophiles.

One of the most common transformations is the reaction with alkyl halides. In this reaction, the amino group displaces a halide ion from an alkyl halide, leading to the formation of a new carbon-nitrogen bond and yielding a secondary or tertiary amine, depending on the stoichiometry and reaction conditions. The general scheme for this reaction is as follows:

R-X + H₂N-CH(C₆H₃F₂)CH₂OH → R-NH-CH(C₆H₃F₂)CH₂OH + HX

Where R is an alkyl group and X is a halogen. Control over the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to the formation of tertiary amines and even quaternary ammonium salts.

Another important class of nucleophilic substitution reactions involves the opening of epoxide rings. The amino group can attack one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol derivative. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Formation of Imine and Schiff Base Derivatives

The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. beilstein-journals.orgnih.govredalyc.org This condensation reaction typically proceeds under acidic or basic catalysis and involves the elimination of a water molecule. google.com

The general reaction can be represented as:

R'C(=O)R'' + H₂N-CH(C₆H₃F₂)CH₂OH ⇌ R'R''C=N-CH(C₆H₃F₂)CH₂OH + H₂O

Where R' and R'' can be hydrogen, alkyl, or aryl groups. The formation of the imine bond introduces a C=N double bond, which can be further hydrogenated to afford stable secondary amines. Schiff bases derived from this compound are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential biological activities.

| Reactant 1 (Carbonyl Compound) | Catalyst | Solvent | Product (Imine/Schiff Base) |

| Benzaldehyde | Acetic Acid | Ethanol | N-benzylidene-2-(3,5-difluorophenyl)ethan-1-amine-2-ol |

| Acetone | p-Toluenesulfonic acid | Toluene | N-(propan-2-ylidene)-2-(3,5-difluorophenyl)ethan-1-amine-2-ol |

| Cyclohexanone | Pyrrolidine | Methanol | N-cyclohexylidene-2-(3,5-difluorophenyl)ethan-1-amine-2-ol |

Amidation and Alkylation Reactions

Amidation Reactions: The amino group readily reacts with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form amides. This is one of the most robust and widely used reactions for the derivatization of amines. The direct condensation of a carboxylic acid with an amine is typically a low-yielding process and often requires high temperatures. Therefore, the use of coupling agents or the activation of the carboxylic acid as an acyl chloride or anhydride is preferred.

For example, the reaction with an acyl chloride proceeds as follows:

R-COCl + H₂N-CH(C₆H₃F₂)CH₂OH → R-CONH-CH(C₆H₃F₂)CH₂OH + HCl

A base, such as triethylamine or pyridine (B92270), is usually added to neutralize the hydrochloric acid byproduct. The resulting N-acylated derivatives often exhibit altered solubility and biological activity profiles compared to the parent amino alcohol.

Alkylation Reactions: As mentioned in section 3.1.1, the amino group can be alkylated by reaction with alkyl halides. To achieve mono-alkylation and avoid the formation of poly-alkylated products, reductive amination is a commonly employed strategy. This two-step, one-pot procedure involves the initial formation of an imine or Schiff base with an aldehyde or ketone, followed by in-situ reduction with a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

R'C(=O)R'' + H₂N-CH(C₆H₃F₂)CH₂OH → [R'R''C=N-CH(C₆H₃F₂)CH₂OH] --(Reduction)--> R'R''CH-NH-CH(C₆H₃F₂)CH₂OH

This method provides a more controlled way to introduce a single alkyl group onto the nitrogen atom.

Reactivity and Functionalization of the Hydroxyl Moiety

The primary hydroxyl group of this compound offers another site for chemical modification, allowing for the introduction of various functional groups through reactions such as esterification and etherification.

Esterification and Etherification Reactions

Esterification Reactions: The hydroxyl group can be converted to an ester by reaction with carboxylic acids or their derivatives. Similar to amidation, direct esterification with a carboxylic acid is an equilibrium process and often requires a catalyst and removal of water to drive the reaction to completion. A more efficient method involves the use of acyl chlorides or anhydrides in the presence of a base.

R-COCl + HO-CH₂-CH(NH₂)C₆H₃F₂ → R-COO-CH₂-CH(NH₂)C₆H₃F₂ + HCl

The amino group is often protected prior to esterification to prevent competing N-acylation.

Etherification Reactions: The formation of an ether linkage can be achieved through various methods, with the Williamson ether synthesis being a classic approach. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

HO-CH₂-CH(NH₂)C₆H₃F₂ + NaH → Na⁺⁻O-CH₂-CH(NH₂)C₆H₃F₂ + H₂ Na⁺⁻O-CH₂-CH(NH₂)C₆H₃F₂ + R-X → R-O-CH₂-CH(NH₂)C₆H₃F₂ + NaX

Selective O-alkylation in the presence of the amino group can be challenging due to the nucleophilicity of both groups. Therefore, protection of the amino group is often a necessary prerequisite for achieving high yields of the desired O-alkylated product.

| Reaction Type | Reagent | Catalyst/Base | Product |

| Esterification | Acetyl chloride | Pyridine | 2-amino-2-(3,5-difluorophenyl)ethyl acetate |

| Esterification | Benzoic acid | Sulfuric acid | 2-amino-2-(3,5-difluorophenyl)ethyl benzoate |

| Etherification | Methyl iodide | Sodium hydride | 2-amino-2-(3,5-difluorophenyl)-1-methoxyethane |

| Etherification | Benzyl (B1604629) bromide | Potassium tert-butoxide | 1-(benzyloxy)-2-amino-2-(3,5-difluorophenyl)ethane |

Dehydration Reactions Leading to Alkene Formation

Under strongly acidic conditions and elevated temperatures, the hydroxyl group of this compound can be eliminated in a dehydration reaction to form an alkene. This transformation typically proceeds via an E1 or E2 elimination mechanism. The protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid) converts it into a good leaving group (water). Subsequent removal of a proton from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid) results in the formation of a carbon-carbon double bond.

HO-CH₂-CH(NH₂)C₆H₃F₂ --(H⁺, Δ)--> H₂C=C(NH₂)C₆H₃F₂ + H₂O

The regioselectivity of the elimination will depend on the stability of the resulting alkene. In the case of this compound, the elimination would lead to the formation of 1-amino-1-(3,5-difluorophenyl)ethene. The harsh reaction conditions required for dehydration can sometimes lead to side reactions, and the amino group may require protection to prevent undesired reactions under strongly acidic conditions.

Electrophilic Aromatic Substitution on the 3,5-Difluorophenyl Ring

The 3,5-difluorophenyl ring of this compound is amenable to electrophilic aromatic substitution, a fundamental process for introducing a variety of functional groups. The regiochemical outcome of such reactions is governed by the cumulative directing effects of the two fluorine atoms and the aminoethanol side chain.

Fluorine atoms are ortho, para-directing yet deactivating groups due to the interplay of their electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M). The inductive effect deactivates the ring towards electrophilic attack, while the resonance effect directs incoming electrophiles to the ortho and para positions. In the case of 1,3-difluorobenzene, the positions ortho and para to one fluorine atom are meta to the other. The directing effects of the two fluorine atoms reinforce each other, strongly directing incoming electrophiles to the C4 position (para to both fluorine atoms) and to a lesser extent, the C2 and C6 positions (ortho to both fluorine atoms).

The aminoethanol substituent at C1 is generally considered an activating, ortho, para-directing group. However, under the acidic conditions often employed for electrophilic aromatic substitution (e.g., nitration or Friedel-Crafts reactions), the amino group is likely to be protonated, forming an ammonium ion. The -NH3+ group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.

Therefore, the regioselectivity of electrophilic aromatic substitution on the this compound scaffold will be a complex interplay of these competing effects. Under strongly acidic conditions, the meta-directing influence of the protonated amino group would favor substitution at the C2 and C6 positions, which are meta to the C1 substituent. Conversely, the ortho, para-directing influence of the fluorine atoms would also favor substitution at these same positions. This convergence of directing effects suggests that electrophilic attack is most likely to occur at the C2 and C6 positions of the 3,5-difluorophenyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) |

|---|---|

| HNO₃/H₂SO₄ (Nitration) | 2-Amino-2-(2-nitro-3,5-difluorophenyl)ethan-1-ol |

| Br₂/FeBr₃ (Bromination) | 2-Amino-2-(2-bromo-3,5-difluorophenyl)ethan-1-ol |

Cyclization Reactions and Construction of Fused Heterocyclic Systems

The bifunctional nature of the this compound scaffold, possessing both a primary amine and a primary alcohol, makes it an ideal precursor for the synthesis of a wide array of heterocyclic systems through cyclization reactions.

Formation of Oxazolidinones

Oxazolidinones are a class of five-membered heterocyclic compounds that are prevalent in medicinal chemistry, notably as antibacterial agents. The 1,2-amino alcohol motif of the scaffold is perfectly suited for the construction of the oxazolidinone ring. A common and efficient method for this transformation is the reaction of the amino alcohol with a phosgene equivalent, such as diethyl carbonate, in the presence of a base. nih.gov This reaction proceeds via an initial N-acylation followed by an intramolecular cyclization, with the elimination of ethanol, to yield the corresponding 5-(3,5-difluorophenyl)oxazolidin-2-one. The stereochemistry at the C5 position of the newly formed ring is retained from the parent amino alcohol.

Table 2: Reagents for Oxazolidinone Synthesis

| Reagent | Conditions | Product |

|---|---|---|

| Diethyl carbonate | Base (e.g., K₂CO₃), Heat | 5-(3,5-difluorophenyl)oxazolidin-2-one |

| Phosgene (or triphosgene) | Base (e.g., Et₃N), Inert solvent | 5-(3,5-difluorophenyl)oxazolidin-2-one |

Pyrido[2,3-d]pyrimidine and Pyrimidine Derivative Synthesis

The amino group of the scaffold can serve as a key nucleophile in the construction of more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines and other pyrimidine derivatives. These ring systems are of significant interest due to their diverse biological activities. Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of these complex molecules in a single step from simple starting materials. nih.govacs.orgrsc.org

For instance, a three-component reaction involving an aldehyde, a β-ketoester, and the amino group of this compound could potentially lead to the formation of a dihydropyrimidine core. Subsequent modification and cyclization could then yield the desired pyrido[2,3-d]pyrimidine framework. While specific examples utilizing the this compound scaffold are not prevalent in the literature, the general reactivity patterns of β-amino alcohols suggest their utility in such transformations. The synthesis of pyrimidine derivatives can also be achieved through the condensation of the amino group with various 1,3-dielectrophiles. ijper.org

Thiadiazole and Triazole Formation

The amino group of the scaffold can be readily converted into functionalities that are precursors for the synthesis of thiadiazole and triazole rings, which are important five-membered heterocycles in drug discovery.

For the synthesis of 1,3,4-thiadiazoles, the amino alcohol can first be reacted with a dithiocarbonate or thiophosgene to form a thiourea derivative. researchgate.net This intermediate can then be cyclized with a variety of reagents, such as α-haloketones or carboxylic acid derivatives, to furnish the 1,3,4-thiadiazole ring. nih.gov A common route involves the conversion of the amino group to a thiosemicarbazide, which can then undergo acid-catalyzed cyclization with a one-carbon synthon like formic acid to yield the corresponding 2-amino-1,3,4-thiadiazole derivative. nih.gov

The formation of 1,2,4-triazoles can be achieved by first converting the primary amine of the scaffold into a hydrazine derivative. This can then be reacted with a suitable one-carbon electrophile, such as an orthoester or a carboxylic acid derivative, to form a diacylhydrazine intermediate, which upon cyclization, yields the 1,2,4-triazole ring. nih.gov Alternatively, the amino group can be transformed into an azide (B81097), which can then participate in a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole.

Pseudo-Five-Component Stereoselective Cyclizations

While specific examples involving this compound are not well-documented, the concept of pseudo-five-component reactions represents an advanced strategy for the rapid construction of complex molecular architectures. These reactions involve the combination of four or more starting materials in a one-pot process, where one of the components is involved in more than one reaction step. Given the bifunctional nature of the amino alcohol scaffold, it could potentially participate in such complex transformations. For example, a reaction could be envisioned where the amino group participates in an initial multicomponent reaction to form an intermediate, which then undergoes a subsequent intramolecular cyclization involving the hydroxyl group. The stereocenter of the parent amino alcohol could play a crucial role in directing the stereochemical outcome of such complex cyclizations.

Strategies for Scaffold Diversification and Library Generation

The this compound scaffold is an excellent starting point for the generation of compound libraries for high-throughput screening and drug discovery. The presence of three distinct points of diversity—the aromatic ring, the amino group, and the hydroxyl group—allows for the introduction of a wide range of substituents and the construction of diverse molecular frameworks.

Table 3: Points of Diversification and Potential Modifications

| Point of Diversity | Potential Modifications |

|---|---|

| 3,5-Difluorophenyl Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation, acylation) to introduce various substituents. |

| Amino Group | Acylation, alkylation, sulfonylation, formation of ureas and thioureas. |

A common strategy for library generation is parallel synthesis, where the scaffold is reacted with a diverse set of building blocks in a spatially separated manner (e.g., in a multi-well plate format). For example, the amino group can be acylated with a library of carboxylic acids, or the hydroxyl group can be etherified with a library of alkyl halides. The aromatic ring can be further functionalized using the electrophilic substitution reactions described in Section 3.3.

Furthermore, the cyclization strategies outlined in Section 3.4 can be employed in a combinatorial fashion. By using a variety of reagents for the construction of different heterocyclic rings (oxazolidinones, pyrimidines, thiadiazoles, triazoles), a library of compounds with diverse core structures can be generated from the single starting scaffold. This approach allows for the systematic exploration of the chemical space around the this compound core, which is a powerful tool in the search for new bioactive molecules. nih.gov

Mechanistic and Theoretical Studies of Reactions Involving 2 Amino 2 3,5 Difluorophenyl Ethan 1 Ol

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 2-amino-2-arylethan-1-ol derivatives typically involves the asymmetric reduction of a corresponding α-amino ketone or the nucleophilic ring-opening of a chiral epoxide. The elucidation of the mechanisms of these transformations is crucial for controlling the stereochemical outcome and reaction efficiency.

A detailed reaction coordinate analysis for the synthesis of a chiral amino alcohol like 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol would map the energy of the system as it progresses from reactants to products, identifying all intermediates and transition states. For a common synthetic route, such as the catalytic asymmetric hydrogenation of the precursor α-amino-3,5-difluorophenylacetophenone, the reaction coordinate would involve several key stages.

Based on computational studies of similar systems, the catalytic cycle would likely begin with the coordination of the catalyst, for instance, a chiral metal complex (e.g., Ru-, Rh-, or Co-based), to the substrate. nih.gov Density Functional Theory (DFT) calculations on related ketone hydrogenations suggest that the reaction proceeds through the formation of a catalyst-substrate complex, followed by the transfer of a hydride from the catalyst or a hydride source to the carbonyl carbon. acs.org

The reaction coordinate would show an energy barrier corresponding to this hydride transfer step, which is often the enantioselective and rate-determining step. The transition state at the peak of this barrier would feature a partially formed C-H bond and a partially broken metal-hydride or other hydride-donor bond. Following the hydride transfer, an intermediate metal-alkoxide complex is formed. Subsequent protonation, often from an alcohol solvent or an acidic additive, releases the final this compound product and regenerates the catalyst for the next cycle. For enzymatic reactions, such as those catalyzed by phenylethanolamine N-methyltransferase, computational models have also been used to map the reaction pathway, revealing the roles of specific amino acid residues in the active site. acs.org

In many catalytic asymmetric hydrogenations of ketones, the hydride transfer step is identified as the rate-limiting step of the reaction. researchgate.net For enzymatic reactions like the S-adenosyl-l-methionine (SAM)-dependent methylation of norepinephrine (B1679862) to epinephrine, catalyzed by phenylethanolamine N-methyltransferase (PNMT), kinetic isotope effect studies have confirmed that the transfer of the methyl group proceeds through an SN2 transition state and is the rate-limiting step. researchgate.netnih.govacs.org

Transition state (TS) analogues have been designed and synthesized to mimic the geometry and electronic properties of the hPNMT transition state, leading to the development of potent inhibitors. researchgate.netnih.gov These studies provide valuable insight into the structure of the transition state, which for the methylation of a phenylethanolamine, involves a trigonal bipyramidal carbon atom with the methyl group being transferred.

For the asymmetric reduction of α-amino ketones, the transition state is often modeled as an outer-sphere complex where the ketone substrate is not directly coordinated to the metal center but interacts through hydrogen bonding. acs.org The stereoselectivity is determined by the facial selectivity of the hydride attack on the carbonyl carbon, which is dictated by the steric and electronic interactions within the chiral environment of the catalyst-substrate complex in the transition state. DFT calculations on cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones suggest a non-redox cobalt(II) catalytic cycle where a proton shuttle activates the outer-sphere reaction mode. nih.gov

Table 1: Calculated Energy Barriers for a Model Methyl Transfer Reaction

| Model System | Reaction Barrier (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Model C (with solvation effects, ε=80) | 9.9 | -351i |

| Small Model (with solvation effects, ε=80) | 16.4 | -406i |

This table presents data from a DFT study on the reaction mechanism of phenylethanolamine N-methyltransferase and is intended to be illustrative of the types of computational data used to analyze reaction mechanisms. acs.org

Kinetic and Thermodynamic Investigations of Chemical Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and the influence of reaction conditions. For the synthesis of this compound, such investigations would reveal the impact of the electron-withdrawing fluorine atoms on the phenyl ring.

In studies of β-phenylethylamines reacting with isatin, it has been shown that product distributions can be under either kinetic or thermodynamic control, depending on the reaction conditions. nih.gov The Z-isomer can be the kinetic product, while the E-isomer is the more stable thermodynamic product, with refluxing providing the energy to overcome the transition state barrier to the thermodynamic product. nih.gov The presence of electron-withdrawing substituents on the aromatic ring can influence the electrophilicity of reacting centers and thus affect reaction yields and rates. nih.gov

Isothermal titration calorimetry (ITC) has been employed to measure the thermodynamic parameters of substrate and inhibitor binding to enzymes like human phenylethanolamine N-methyltransferase (hPNMT). acs.orgnih.gov These studies provide dissociation constants (Kd) and inhibition constants (Ki), which are crucial for understanding the binding affinity and specificity. For instance, ITC analysis of a transition-state analogue inhibitor for hPNMT revealed a negative cooperative binding mechanism driven by favorable entropic contributions. acs.org

Table 2: Thermodynamic Parameters of Inhibitor Binding to hPNMT via ITC

| Inhibitor | Binding Affinity (Kd) | Binding Sites | Thermodynamic Drivers |

| Inhibitor 4 | Site 1: 4.9 nM, Site 2: 15 nM | 2 | Favorable enthalpy and entropy |

This table shows illustrative thermodynamic data for the binding of a transition-state analogue inhibitor to human phenylethanolamine N-methyltransferase (hPNMT), demonstrating the type of information gained from such studies. acs.org

Understanding the Principles of Stereochemical Induction and Control

The synthesis of a single enantiomer of this compound requires precise control over stereochemistry. The principles of stereochemical induction in the formation of 1,2-amino alcohols are well-established and can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

In substrate-controlled synthesis, a pre-existing chiral center in the starting material directs the stereochemical outcome of the reaction. For example, the reduction of a chiral α-amino ketone can proceed with high diastereoselectivity due to the influence of the adjacent chiral center.

Auxiliary-controlled methods involve the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereoselective transformation, and is subsequently removed to yield the enantiomerically enriched product. The use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals is a notable example. westlake.edu.cn

Catalyst-controlled asymmetric synthesis is one of the most powerful strategies. Here, a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. The asymmetric hydrogenation of prochiral ketones using chiral ruthenium, rhodium, or iridium catalysts is a widely used method for producing chiral alcohols. nih.gov Similarly, chromium-catalyzed asymmetric cross-coupling reactions of aldehydes and imines have been developed for the synthesis of chiral β-amino alcohols. The stereochemical outcome is determined by the specific interactions between the substrate and the chiral ligand of the catalyst in the transition state. Working models, often based on crystal structures of catalyst-substrate complexes, are used to rationalize the observed stereochemistry.

Table 3: Strategies for Stereochemical Control in 1,2-Amino Alcohol Synthesis

| Control Strategy | Description | Example |

| Substrate Control | A chiral center within the substrate directs the stereochemistry of a new stereocenter. | Diastereoselective reduction of a chiral α-amino ketone. |

| Auxiliary Control | A removable chiral group is attached to the substrate to guide the stereoselective reaction. | Use of a pseudoephedrine auxiliary in reactions with arylglyoxals. westlake.edu.cn |

| Catalyst Control | A chiral catalyst creates a chiral environment to favor the formation of one enantiomer. | Asymmetric transfer hydrogenation of α-amino ketones with a chiral Ru-catalyst. nih.gov |

Computational Chemistry and Molecular Modeling for the 2 Amino 2 3,5 Difluorophenyl Ethan 1 Ol System

Density Functional Theory (DFT) Calculations in Mechanistic Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. longdom.orgdockdynamics.commdpi.com It has become an essential tool for studying organic reaction mechanisms by calculating the energetics of reactants, transition states, and products. umn.educoe.edu This allows for the detailed mapping of reaction pathways and the determination of activation energy barriers, which govern the rate of a chemical reaction. acs.orgacs.org

In the context of 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol, DFT calculations can elucidate potential reaction mechanisms, such as its synthesis or metabolic transformation. By modeling a proposed reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a critical parameter. A lower activation energy implies a faster reaction rate.

These calculations depend on the choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, def2-TZVP), which approximate the complex electron correlation and describe the atomic orbitals, respectively. The results from DFT can predict whether a reaction is thermodynamically favorable and kinetically feasible. mdpi.comacs.org

Table 1: Hypothetical DFT Results for a Reaction Step of this compound

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Relative Energy (kcal/mol) | 0.00 | +18.5 | -5.2 |

| Imaginary Frequency (cm⁻¹) | None | -350.4 | None |

Note: This table presents hypothetical data for illustrative purposes. A single imaginary frequency in the transition state confirms it as a true saddle point on the potential energy surface.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govnih.gov This method is crucial in drug discovery for predicting how a potential drug molecule, such as this compound, might interact with a biological target at the atomic level. medium.com

The process involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the receptor's binding site. nih.gov The scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. wikipedia.orgschrodinger.comacs.org Lower docking scores typically indicate a more favorable predicted binding affinity. medium.com

For this compound, a docking simulation would begin with the 3D structure of the molecule and a target protein. The simulation would predict its binding orientation and affinity, highlighting key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts with specific amino acid residues in the protein's active site. nih.govdocking.org

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

| Docking Score (kcal/mol) | -8.2 |

| Predicted Interactions | Hydrogen bond with GLU-85 (amino group) |

| Hydrogen bond with ASP-145 (hydroxyl group) | |

| Pi-Pi stacking with PHE-80 (difluorophenyl ring) |

Note: This table contains hypothetical data to illustrate the output of a molecular docking simulation. The specific residues and score are for exemplary purposes.

In Silico Prediction of Molecular Interactions and Structure-Activity Relationships

In silico prediction of structure-activity relationships (SAR) involves creating computational models that correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) is a key methodology in this area, developing mathematical models to predict the activity of new molecules. nih.govuantwerpen.be

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. slideshare.netbasicmedicalkey.comresearchgate.net These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a series of aligned molecules. drugdesign.orgneovarsity.org By correlating these 3D properties with known biological activities, a predictive model is generated. researchgate.net

For this compound, a 3D-QSAR study would involve a dataset of structurally similar compounds with measured activities against a specific target. The model could then identify which structural features are critical for activity. For example, it might reveal that the 3,5-difluoro substitution pattern is essential for potent activity, or that the hydroxyl group's position is critical for binding. This information is invaluable for designing more potent and selective analogs.

Table 3: Example Data for a Hypothetical 3D-QSAR Study

| Compound Name | Biological Activity (IC₅₀, nM) | Steric Field Contribution | Electrostatic Field Contribution |

| 2-Amino-2-(3-fluorophenyl)ethan-1-ol | 150 | Favorable | Neutral |

| This compound | 45 | Highly Favorable | Highly Favorable |

| 2-Amino-2-(phenyl)ethan-1-ol | 800 | Neutral | Unfavorable |

| 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol | 60 | Favorable | Favorable |

Note: This table presents hypothetical data to demonstrate the principles of a QSAR study, where molecular field properties are correlated with biological activity.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds. lumenlearning.com These different arrangements have different potential energies, and the molecule will preferentially adopt lower-energy conformations.

The collection of all possible conformations and their corresponding energies is represented by a Potential Energy Surface (PES). wikipedia.orgscribd.com Computational methods are used to explore this surface to find the most stable structures, which correspond to energy minima. scribd.com Energy minimization (or geometry optimization) is the process of computationally adjusting the geometry of a molecule to find a structure with the lowest possible potential energy. slideshare.netresearchgate.netamrita.edu Algorithms like steepest descents and conjugate gradients are commonly used for this purpose. wustl.edunih.gov

For this compound, conformational analysis would focus on the rotation around the C-C bond connecting the chiral center and the hydroxymethyl group. This analysis would identify the most stable conformers (e.g., staggered vs. eclipsed) and the energy barriers between them, providing insight into the molecule's flexibility and its likely shape when interacting with a biological target.

Table 4: Hypothetical Conformational Energy Profile for this compound

| Dihedral Angle (N-C-C-O) | Conformation Type | Relative Energy (kcal/mol) |

| 60° | Staggered (Gauche) | 0.0 |

| 120° | Eclipsed | +3.5 |

| 180° | Staggered (Anti) | +0.8 |

| 240° | Eclipsed | +3.8 |

| 300° | Staggered (Gauche) | +0.2 |

| 360°/0° | Eclipsed | +4.0 |

Note: This table presents a simplified, hypothetical energy profile based on the rotation around a key bond. The most stable conformation is set as the zero-energy reference.

Applications of the 2 Amino 2 3,5 Difluorophenyl Ethan 1 Ol Scaffold in Medicinal Chemistry Research

The Scaffold as a Chiral Building Block in Complex Organic Synthesis

Chiral 1,2-amino alcohols are recognized as privileged structures in drug discovery and development. nih.gov The 2-amino-2-(3,5-difluorophenyl)ethan-1-ol scaffold falls into this important class of molecules. The synthesis of enantiomerically pure 1,2-amino alcohols is a key challenge in organic synthesis, with methods like catalytic asymmetric hydrogenation and transfer hydrogenation offering economic and environmental advantages over classical resolution techniques. acs.orgnih.gov The development of practical and high-yielding syntheses for chiral 1,2-amino alcohols is an active area of research, highlighting the importance of these scaffolds as building blocks. nih.gov N,N-Dibenzylamino aldehydes, which can be derived from amino acids, are useful chiral building blocks for creating more complex structures like α-amino aziridines. nih.gov The chiral pool, which includes readily available amino acids, provides a foundation for the synthesis of a variety of chiral compounds, including non-natural amino acids and amino alcohols. researchgate.netbaranlab.org

The synthesis of chiral 1,2-amino alcohol-containing compounds often utilizes advanced catalytic methods. acs.orgnih.gov For example, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to be a highly effective method for producing chiral 1,2-amino alcohols with excellent enantioselectivity. acs.orgnih.gov This approach underscores the utility of these scaffolds in constructing complex molecules with defined stereochemistry. The chiral β-amino alcohol scaffold is not only found in numerous pharmaceuticals and natural products but also serves as a critical chiral ligand in asymmetric catalysis. westlake.edu.cn

Rational Design and Optimization of Derivatives for Biological Activity

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. nih.govresearchgate.net Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in predicting how a molecule will interact with a biological target, thereby guiding the synthesis of more potent and selective compounds. nih.govunimi.it

The introduction of fluorine into drug candidates can significantly enhance their bioactivity and metabolic stability. nih.gov Fluorine-containing compounds currently represent a substantial portion of small-molecule drugs. nih.gov The difluorophenyl group in this compound is therefore a key feature that can influence the biological properties of its derivatives. The difluoromethylene group, in particular, has a high dipole moment and can act as a bioisostere of other functional groups, potentially altering protein structure and function. nih.gov

The strategic placement of substituents on the scaffold is critical for optimizing biological activity. For instance, in a series of l-amino alcohol derivatives designed as antifungal agents, 3-F substituted compounds showed excellent and broad-spectrum activity. nih.gov Similarly, in a study of N-(alkoxy)-diphenyl ether carboxamide derivatives, the addition of a halogen to the benzyl (B1604629) group was found to be beneficial for increasing antifungal activity. mdpi.com Structure-activity relationship (SAR) studies on eugenol (B1671780) β-amino alcohol derivatives revealed that chemical modifications to the parent structure led to enhanced cytotoxic activity against cancer cells. nih.gov

The stereochemistry of a drug molecule can have a profound impact on its biological activity. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. acs.org

In the context of this compound derivatives, enantioselectivity is a critical determinant of their biological function. For example, in a study of l-amino alcohol derivatives with antifungal properties, it was found that only the S-configuration compounds exhibited antifungal activity. nih.gov The synthesis of chiral β,β-difluoro-α-amino acid derivatives has been achieved with high enantioselectivity through methods like biomimetic acs.orgnih.gov-proton-shift reactions, highlighting the importance of controlling stereochemistry in these fluorinated building blocks. nih.gov The development of synthetic methods that provide access to chiral β-amino alcohols with high enantiomeric excess is a significant area of research, as these compounds are valuable for the synthesis of molecules with specific biological activities. westlake.edu.cn

Investigation of Specific Biological Activities at a Molecular Level

Derivatives of the this compound scaffold have been investigated for a variety of biological activities, including antimicrobial and anticancer effects.

Amino alcohol derivatives have shown promise as antimicrobial agents. researchgate.net A novel class of l-amino alcohol derivatives has been designed and synthesized, with some compounds exhibiting broad-spectrum antifungal activity against various Candida and Aspergillus species. nih.gov Preliminary mechanistic studies of one potent derivative suggested that its antifungal action stems from the inhibition of the fungal enzyme CYP51. nih.gov

The antimicrobial activity of these compounds is often dependent on their specific chemical structure. For example, in a series of 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, the nature of the substituents was found to significantly influence their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, amino-alcohols based cationic surfactants have demonstrated good antifungal activity against a range of Candida species, with their minimum inhibitory concentrations (MIC) being influenced by their hydrophobicity. nih.gov

Table 1: Antifungal Activity of Selected l-Amino Alcohol Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 14i | C. albicans, C. tropicalis | 0.03-0.06 |

| 14n | C. albicans, C. tropicalis | 0.03-0.06 |

| 14s | C. albicans, C. tropicalis | 0.03-0.06 |

| 14v | C. albicans, C. tropicalis | 0.03-0.06 |

| 14i | A. fumigatus, C. neoformans | 1-2 |

| 14n | A. fumigatus, C. neoformans | 1-2 |

| 14s | A. fumigatus, C. neoformans | 1-2 |

| 14v | A. fumigatus, C. neoformans | 1-2 |

Data sourced from a study on l-amino alcohol derivatives as broad-spectrum antifungal agents. nih.gov

Derivatives of amino alcohols have also been explored for their potential as anticancer agents. researchgate.net For instance, a series of eugenol β-amino alcohol derivatives were synthesized and tested against human gastric and lung adenocarcinoma cell lines, with some compounds demonstrating cytotoxic activity and the ability to induce apoptosis. nih.gov Importantly, the most potent of these molecules showed no significant toxicity towards non-cancerous human cells. nih.gov

In another study, a novel amino alcohol dimeric naphthoquinone, designated BaltBiQ, showed potent anti-leukemic activity in acute myeloid leukemia (AML) cell lines. nih.gov The mechanism of action for BaltBiQ was found to involve the generation of reactive oxygen species (ROS), induction of DNA damage, and inhibition of indoleamine dioxygenase 1. nih.gov Furthermore, new derivatives of mefenamic acid containing a 1,3-oxazepine ring have been synthesized and evaluated for their cytotoxic effects against the MCF-7 human breast carcinoma cell line, with some showing high efficacy. jmchemsci.com

Table 2: Cytotoxic Activity of Selected Mefenamic Acid Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| IVc | MCF-7 | 80.20 |

| IVd | MCF-7 | 82.80 |

Data from a study on new derivatives of mefenamic acid. jmchemsci.com

The search for new anticancer agents has also led to the investigation of pyridine (B92270) derivatives, with some showing superior cytotoxicity against prostate and cervical cancer cell lines when compared to the standard anticancer drug 5-fluorouracil. researchgate.net Molecular docking studies suggested that these compounds may exert their anticancer effect by inhibiting cyclin-dependent kinase 2 (CDK2). researchgate.net

Enzyme Inhibition Studies and Target Identification

Currently, there is a notable absence of specific enzyme inhibition studies for this compound in publicly accessible scientific literature. General studies on synthetic amino acid derivatives have shown potential for inhibiting digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase. However, these studies did not include this compound or its close analogs, making it impossible to extrapolate any specific enzymatic inhibitory activity to this compound.

Receptor Interaction Profiling and Neuropharmacological Relevance

Detailed receptor interaction profiles and specific neuropharmacological studies for this compound are not available in the current body of scientific literature. The phenylethanolamine core is a common feature in many neuropharmacologically active compounds, suggesting that derivatives of this scaffold could potentially interact with various receptors in the central nervous system. However, without specific research, any discussion of its neuropharmacological relevance remains speculative.

Modulatory Effects on Cellular Metabolic Processes

There is no direct research available that investigates the modulatory effects of this compound on cellular metabolic processes. While some studies have explored the impact of other amino acid derivatives on cellular metabolism, particularly in the context of cancer, these findings are not directly applicable to the specific compound .

Detailed Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Comprehensive Structure-Activity Relationship (SAR) studies focusing on the this compound scaffold to enhance bioactivity are not documented in the literature. SAR studies are typically performed on a series of related compounds that have demonstrated a particular biological activity. Given the lack of initial biological activity data for this specific compound, such studies have not been a research focus.

It is important to note that SAR studies have been conducted on other, more complex molecules that may share some structural similarities, such as certain thiazolidinedione derivatives. However, the findings from these studies are specific to the scaffold under investigation and cannot be directly attributed to this compound. The influence of the 3,5-difluorophenyl group and the amino alcohol moiety on the activity of a larger molecule would need to be determined through specific SAR studies of that series of compounds.

Conclusion and Future Directions in Research on 2 Amino 2 3,5 Difluorophenyl Ethan 1 Ol

Summary of Key Academic Contributions and Research Progress

Academic and industrial research into 2-amino-2-(3,5-difluorophenyl)ethan-1-ol has primarily focused on its synthesis and its role as a key intermediate for more complex molecules. The compound's value is intrinsically linked to the advantageous properties conferred by the difluorophenyl group, which can enhance metabolic stability, binding affinity, and bioavailability in derivative compounds.

Key research progress is centered on establishing efficient and stereoselective synthetic pathways. A notable contribution is the synthesis of the (2S)-enantiomer via the reduction of a β-azido precursor using a palladium on activated carbon catalyst with hydrogen gas. This method provides the desired chiral amino alcohol with a good yield of 75%. chemicalbook.com The development of such synthetic routes is crucial as the biological activity of derivatives is often configuration-dependent, with one enantiomer showing significantly higher potency. nih.gov

The commercial availability of this compound in both its racemic and enantiomerically pure forms underscores its utility as a ready-to-use building block. chemicalbook.comsigmaaldrich.comacrotein.combldpharm.com Its principal application lies in serving as a foundational scaffold for constructing a diverse range of molecules. For instance, a patent for difluorobenzyl ethanolamine (B43304) derivatives highlights their potential antimicrobial activity, indicating a clear research trajectory for molecules derived from this core structure. google.com The primary academic contribution, therefore, has been to provide the chemical community with access to a versatile, fluorinated chiral intermediate poised for elaboration in drug discovery and materials science programs.

Emerging Trends and Unaddressed Challenges in Difluorinated Amino Alcohol Chemistry

The study of this compound is situated within the broader, rapidly evolving field of fluorinated amino alcohol chemistry. Several emerging trends and persistent challenges characterize this area.

Emerging Trends:

Catalytic Methodologies: There is a significant trend towards the development of novel catalytic methods for synthesizing fluorinated molecules. This includes late-stage functionalization, which allows for the introduction of fluorine atoms into complex molecules at a late step in the synthesis, and the use of transition-metal catalysis (e.g., Palladium, Manganese, Ruthenium) to achieve high selectivity and efficiency. rsc.orgrsc.org Ruthenium-catalyzed asymmetric transfer hydrogenation, for example, has been employed for the facile synthesis of chiral 1,2-amino alcohols. nih.gov